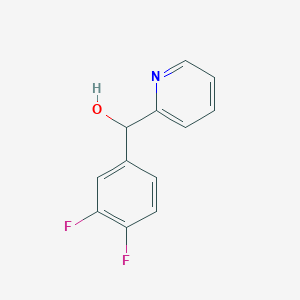

(3,4-Difluorophenyl)(pyridin-2-yl)methanol

Description

(3,4-Difluorophenyl)(pyridin-2-yl)methanol is a bifunctional aromatic alcohol featuring a pyridinylmethanol core substituted with a 3,4-difluorophenyl group. Its structure combines the electron-deficient pyridine ring with the lipophilic and sterically demanding difluorophenyl moiety, making it a versatile intermediate in medicinal chemistry and materials science. Key spectroscopic data include a distinct $^{13}\text{C NMR}$ signal at δ = 67.0 ppm for the CH-OH group, with aromatic carbons influenced by fluorine coupling (e.g., δ = 115.5 and 132.0 ppm for ortho/meta carbons relative to fluorine substituents) .

Properties

IUPAC Name |

(3,4-difluorophenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-9-5-4-8(7-10(9)14)12(16)11-3-1-2-6-15-11/h1-7,12,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIHCJRBCWCDOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC(=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(pyridin-2-yl)methanol typically involves the reaction of 3,4-difluorobenzaldehyde with pyridine-2-ylmethanol in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic addition to the aldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process. The use of high-throughput screening for reaction conditions and catalysts can also aid in the development of more efficient industrial processes .

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(pyridin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in solvents like dichloromethane (DCM) or acetone.

Reduction: LiAlH4 or NaBH4 in solvents like ether or ethanol.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.

Major Products

Oxidation: Formation of (3,4-difluorophenyl)(pyridin-2-yl)methanone.

Reduction: Formation of (3,4-difluorophenyl)(pyridin-2-yl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,4-Difluorophenyl)(pyridin-2-yl)methanol has several applications in scientific research:

Biology: Investigated for its potential biological activities, including as a ligand for various biological targets.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(pyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications, highlighting distinctions from (3,4-Difluorophenyl)(pyridin-2-yl)methanol:

Key Observations:

Functional Group Diversity: The target compound’s pyridine and difluorophenyl groups distinguish it from simpler alcohols like (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, which lacks aromatic nitrogen. Compared to oxadiazole-containing analog 4d, the absence of a heterocyclic ring in the target compound may reduce metabolic stability but improve synthetic accessibility .

Synthetic Accessibility :

- Biocatalytic methods (e.g., carbonyl reductase ChKRED20 in 4d ’s synthesis) offer enantioselective advantages, but the target compound’s simpler structure may permit cost-effective chemical synthesis without enzymatic steps .

Application Scope: Antibacterial activity in 4d suggests that the pyridinylmethanol scaffold paired with fluorinated aromatics is pharmacologically relevant. However, the target compound’s lack of an oxadiazole ring may alter its bioactivity profile . Discontinued analogs like (2-(Benzyloxy)-3,4-difluorophenyl)methanol underscore the industrial challenges of protecting-group strategies, favoring the target compound’s unprotected alcohol for downstream reactivity .

Solubility and Reactivity: The cyclopropanamine derivative (1S,2R)-2-(3,4-Difluorophenyl)-cyclopropanamine shares solubility in DMSO/methanol with the target compound, but its amine group enables distinct reactivity (e.g., salt formation or conjugation) .

Biological Activity

(3,4-Difluorophenyl)(pyridin-2-yl)methanol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound consists of a difluorophenyl group and a pyridin-2-yl moiety linked to a methanol functional group. Its chemical formula is CHFN\O, and it exhibits unique electronic properties due to the presence of fluorine atoms, which can influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyridine rings have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa. The proposed mechanism involves the inhibition of key signaling pathways essential for cancer cell survival.

Case Study: HeLa Cell Line

A study evaluated the cytotoxic effects of this compound on HeLa cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. This suggests that the compound has promising potential as an anticancer agent.

Enzyme Inhibition

Another area of interest is the compound’s role as an enzyme inhibitor. It has been reported to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in malaria parasites. This inhibition could lead to reduced proliferation of the parasite, making it a potential candidate for antimalarial drug development.

Synthesis and Optimization

The synthesis of this compound typically involves the reaction of 3,4-difluorobenzaldehyde with pyridine-2-carboxaldehyde under acidic conditions. Optimization studies have shown that varying the reaction conditions such as temperature and solvent can significantly enhance yield and purity.

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Solvent: Methanol | 70 | Optimal for initial synthesis |

| Temperature: 60°C | 85 | Improved yield observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.